2-Fluoro-5-methoxybenzaldehyde

Catalog No.
S714867
CAS No.
105728-90-3
M.F
C8H7FO2
M. Wt
154.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-5-methoxybenzaldehyde

CAS Number

105728-90-3

Product Name

2-Fluoro-5-methoxybenzaldehyde

IUPAC Name

2-fluoro-5-methoxybenzaldehyde

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

InChI

InChI=1S/C8H7FO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3

InChI Key

DKIQXHIAEMGZGO-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)F)C=O

Canonical SMILES

COC1=CC(=C(C=C1)F)C=O

The exact mass of the compound 2-Fluoro-5-methoxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluoro-5-methoxybenzaldehyde (CAS 105728-90-3) is a highly activated, bifunctional aromatic building block widely procured for the synthesis of advanced active pharmaceutical ingredients (APIs), sterically hindered ethers, and fluorinated macrocycles . Featuring a highly electrophilic ortho-fluoro leaving group and an electron-donating meta-methoxy group, this compound is primed for nucleophilic aromatic substitution (SNAr) and cyclization reactions. It serves as the direct commercial precursor for 6F-phenylephrine, specialized benzothiophene-based kinase inhibitors, and antiviral fluorocorroles [1]. In industrial and academic procurement, it is prioritized over non-fluorinated or unmethoxylated analogs when downstream applications require high SNAr conversion rates, suppression of benzyne decomposition pathways, or precise electronic tuning for receptor selectivity.

Attempting to substitute 2-fluoro-5-methoxybenzaldehyde with simpler analogs like 2-fluorobenzaldehyde or 2-chloro-5-methoxybenzaldehyde leads to significant process and performance failures. In SNAr processes, the ortho-fluoro atom is essential; chloro or bromo analogs exhibit poor leaving-group kinetics and are prone to rapid oxidation in polar aprotic solvents like DMSO [2]. Furthermore, the 5-methoxy group actively modulates the electronic density of the aromatic ring during harsh nucleophilic attacks. Using unsubstituted 2-fluorobenzaldehyde in the synthesis of sterically hindered ethers results in unselective nucleophilic addition and benzyne-mediated decomposition, drastically reducing isolated yields[1]. In pharmacological applications, omitting either the fluorine or the methoxy group destroys the specific receptor binding profiles of downstream APIs, such as the severe drop in adrenergic selectivity observed when reverting to non-fluorinated phenylephrine.

SNAr Yield Enhancement via Methoxy Stabilization

In the synthesis of sterically hindered ortho-alkoxybenzaldehydes, the functionalization of the aromatic ring dictates reaction stability. When reacting with bulky nucleophiles like 2-adamantanol, unsubstituted 2-fluorobenzaldehyde suffers from decomposition pathways such as benzyne formation, yielding as low as 8% to 40% isolated product [1]. In contrast, 2-fluoro-5-methoxybenzaldehyde suppresses these unselective pathways, achieving >95% SNAr conversion and a 50% isolated yield over three steps [1].

Evidence DimensionIsolated yield of sterically hindered ortho-alkoxybenzaldehyde
Target Compound Data50% yield (using 2-fluoro-5-methoxybenzaldehyde)
Comparator Or Baseline8-40% yield (using unsubstituted 2-fluorobenzaldehyde)
Quantified DifferenceUp to 6-fold increase in isolated yield
ConditionsSNAr with 2-adamantanol/2-methyl-2-adamantanol, followed by standard purification

Procuring the 5-methoxy derivative prevents costly material loss to benzyne decomposition when synthesizing sterically hindered ether intermediates.

Halogen Leaving Group Kinetics in Aprotic Solvents

For nucleophilic substitutions requiring polar aprotic solvents like DMSO, the choice of the halogen leaving group is strictly limited. Studies on nucleophilic aromatic substitution demonstrate that while 2-fluoro-5-methoxybenzaldehyde undergoes clean substitution, the corresponding 2-chloro or 2-bromo benzaldehydes give very low yields due to rapid oxidation and inferior leaving-group ability under identical conditions [1].

Evidence DimensionSNAr viability in DMSO
Target Compound DataClean conversion (ortho-fluoro leaving group)
Comparator Or BaselineVery low yields / rapid oxidation (bromo or chloro analogs)
Quantified DifferenceQualitative failure of heavier halogens
ConditionsNucleophilic aromatic substitution in DMSO

Buyers must select the ortho-fluoro compound for SNAr in DMSO, as cheaper chloro or bromo alternatives will fail due to oxidative degradation.

Enabling Ultra-Selective α1-Adrenergic Agonists

2-Fluoro-5-methoxybenzaldehyde is the direct commercial precursor for 6F-phenylephrine [1]. The incorporation of the fluorine atom at this specific position fundamentally alters the pharmacological profile of the resulting active pharmaceutical ingredient. While standard (R)-phenylephrine exhibits an α1/β receptor selectivity of only 2- to 5-fold, the 6F-phenylephrine derived from this specific precursor achieves an α1/β selectivity of 86- to 140-fold, and an α2/β selectivity of 780-fold [1].

Evidence Dimensionα1/β Adrenergic Receptor Selectivity
Target Compound Data86- to 140-fold selectivity (6F-phenylephrine derived from target)
Comparator Or Baseline2- to 5-fold selectivity (standard non-fluorinated phenylephrine)
Quantified DifferenceOver 20-fold improvement in receptor selectivity
ConditionsIn vitro adrenergic receptor binding assays

This precursor is uniquely required to manufacture next-generation fluorinated vasoconstrictors that eliminate off-target β-receptor activity.

Enhanced Selectivity Index in Antiviral Macrocycles

In the synthesis of meso-substituted corroles for antiviral applications against human cytomegalovirus (hCMV), the use of 2-fluoro-5-methoxybenzaldehyde as a building block yields A3- and A2B-fluorocorroles with drastically improved therapeutic windows [1]. Compared to non-halogenated or nitro-corrole analogs, the fluorinated macrocycles derived from this precursor achieve a selectivity index (CC50/IC50) exceeding 400, representing near-complete abolition of viral infection in MRC-5 and ARPE-19 cells at non-toxic concentrations [1].

Evidence DimensionAntiviral Selectivity Index (SI) against hCMV
Target Compound DataSI > 400 (Fluorocorroles from 2-fluoro-5-methoxybenzaldehyde)
Comparator Or BaselineLower SI / higher toxicity (Non-halogenated corroles)
Quantified DifferenceSignificant expansion of the therapeutic window
ConditionshCMV infection models in MRC-5 and ARPE-19 cell lines

For developers of antiviral macrocycles, this specific fluorinated precursor is essential to achieve the high selectivity index required for viable therapeutic candidates.

Precursor for Sterically Hindered Ethers and Metathesis Catalysts

Due to its stabilized SNAr profile, 2-fluoro-5-methoxybenzaldehyde is the optimal starting material for synthesizing bulky ortho-alkoxybenzaldehydes [1]. The 5-methoxy group prevents benzyne-mediated decomposition during attack by bulky nucleophiles like 2-adamantanol, making it highly suitable for manufacturing advanced olefin metathesis catalysts [1].

Commercial Synthesis of 6F-Phenylephrine

As the direct, commercially available precursor to 6F-phenylephrine, this compound is indispensable for pharmaceutical manufacturing of highly selective α1-adrenergic agonists [2]. Its exact substitution pattern translates directly to the final API, ensuring the >80-fold increase in receptor selectivity required for specialized vasoconstrictor formulations[2].

Building Block for Kinase Inhibitors (Clk1/4 and Btk)

The ortho-fluoro and meta-methoxy configuration is ideal for cyclization reactions, such as condensation with ethyl thioglycolate to form 5-methoxybenzothiophene-2-carboxamides [3]. This makes it a critical procurement item for medicinal chemistry programs targeting Clk1/4 or Bruton's Tyrosine Kinase (Btk) inhibitors, where the benzothiophene core dictates target affinity [3].

Synthesis of Antiviral Porphyrins and Corroles

The compound is utilized in the condensation synthesis of A3- and A2B-fluorocorroles and tetrakis(2-fluoro-5-methoxyphenyl)porphyrins [4]. The specific electronic effects of the fluorine and methoxy groups facilitate macrocycle formation and impart the high antiviral selectivity index (>400) necessary for human cytomegalovirus (hCMV) drug development [4].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Fluoro-5-methoxybenzaldehyde

Dates

Last modified: 08-15-2023

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